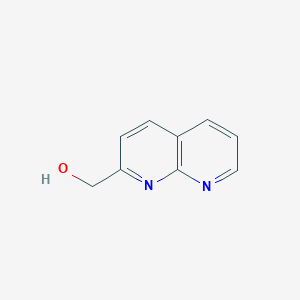

(1,8-Naphthyridin-2-yl)methanol

概要

説明

(1,8-Naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,8-Naphthyridin-2-yl)methanol can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere. This method yields the desired product in moderate to high yields (62-88%) .

Another method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, resulting in the formation of 1,8-naphthyridin-2(1H)-ones in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

化学反応の分析

Nucleophilic Substitution and Electrophilic Reactions

The naphthyridine core undergoes electrophilic substitution at nitrogen-rich positions, while the hydroxymethyl group participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride in dry dichloromethane to form the corresponding acetate ester.

-

Alkylation : Treatment with methyl iodide in basic conditions yields 2-(methoxymethyl)-1,8-naphthyridine.

Reaction Example :

Oxidation and Esterification

The primary alcohol group is susceptible to oxidation and esterification:

-

Oxidation : Using pyridinium chlorochromate (PCC) converts the hydroxymethyl group to a carboxylic acid.

-

Esterification : Reacts with carboxylic acids under Mitsunobu conditions (e.g., DIAD, PPh) to form esters.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | PCC, CH$$ | |||

| _2 | ||||

| _2$$, RT | 1,8-Naphthyridine-2-carboxylic acid | 78% | ||

| Esterification | DIAD, PPh$$ | |||

| _3$$, RCOOH | 2-(Alkoxycarbonyl)-1,8-naphthyridine | 85–92% |

Friedlander Condensation

This reaction constructs the naphthyridine core via cyclization. A 2021 study demonstrated gram-scale synthesis using choline hydroxide (ChOH) in water :

Mechanism :

-

Base-catalyzed keto-enol tautomerism of active methylene carbonyl compounds.

-

Cyclocondensation with 2-aminopyridine derivatives.

Optimized Conditions :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| ChOH (1 mol%) | H$$ | |||

| _2$$O | 50 | 6–11 | 90–99% |

Example Synthesis :

Cycloaddition Reactions

The naphthyridine ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:

Reaction Optimization and Catalytic Systems

Studies compare ionic liquid (IL) catalysts for improved efficiency :

Catalyst Screening :

| IL Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|

| [Bmmim][Im] | 80 | 24 | 90% |

| [Bmmim][OH] | 80 | 24 | 54% |

| [Bmmim][OC$$ | |||

| _2 | |||

| _5$$] | 80 | 24 | 55% |

Key Findings :

-

[Bmmim][Im] outperforms other ILs due to stronger basicity and hydrogen-bonding capacity .

-

Water as a solvent enhances sustainability without compromising yield .

Mechanistic Insights

-

Hydrogen Bonding : DFT calculations confirm that ChOH forms hydrogen bonds with reactants, lowering activation energy .

-

Noncovalent Interactions : NCI plots reveal weak interactions stabilizing transition states .

This compound’s versatility in electrophilic, nucleophilic, and cyclization reactions makes it valuable in medicinal chemistry and materials science. Continued research focuses on optimizing catalytic systems and exploring novel derivatives .

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of naphthyridine derivatives, including (1,8-Naphthyridin-2-yl)methanol. These compounds have demonstrated promising in vitro cytotoxic activity against various cancer cell lines.

- Mechanisms of Action : Naphthyridine derivatives can act as DNA intercalators, altering DNA conformation and inhibiting replication and transcription. They have been shown to induce apoptosis and arrest the cell cycle in cancer cells, making them potential candidates for cancer therapy .

-

Case Studies :

- A study evaluated a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the MCF7 breast cancer cell line, revealing several compounds with IC50 values lower than conventional drugs like staurosporine .

- Another investigation highlighted the cytotoxic effects of 1,8-naphthyridine derivatives on HepG2 liver cancer cells, showing significant growth inhibition .

Antihistaminic Properties

This compound and its derivatives have been explored for their antihistaminic effects.

- Pharmacological Profile : These compounds are known to antagonize histamine receptors, which can alleviate allergic responses and bronchospasm. Research has shown that certain naphthyridine derivatives exhibit potent antihistaminic activity comparable to established antihistamines .

Antimicrobial Activity

The antimicrobial potential of naphthyridine derivatives has also been documented.

- Broad Spectrum : Studies indicate that these compounds possess antibacterial properties effective against various gram-positive and gram-negative bacteria. For instance, nalidixic acid, a derivative of 1,8-naphthyridine, is used clinically for treating urinary tract infections .

Neuroprotective Effects

Research suggests that naphthyridine derivatives may have neuroprotective properties.

- Potential Applications : These compounds could be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods including classical organic synthesis and green chemistry approaches.

| Synthesis Method | Description | Yield |

|---|---|---|

| Classical Methods | Traditional synthetic routes using reagents like glutaraldehyde and malononitrile | Moderate |

| Green Chemistry | Microwave-assisted synthesis or ultrasound irradiation to enhance yields and reduce reaction times | High |

作用機序

The mechanism of action of (1,8-Naphthyridin-2-yl)methanol and its derivatives often involves interaction with biological macromolecules such as DNA, enzymes, and receptors. For example, some derivatives have been shown to intercalate with DNA, inhibiting topoisomerase II and thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.

類似化合物との比較

Similar Compounds

Quinolines: Similar bicyclic structure but with different nitrogen atom positions.

Acridines: Another class of nitrogen-containing heterocycles with a similar structure.

Pyridopyridines: Compounds with two fused pyridine rings but different nitrogen atom arrangements.

Uniqueness

(1,8-Naphthyridin-2-yl)methanol is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties

生物活性

(1,8-Naphthyridin-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of integrin antagonism and various therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of Integrin Antagonism

Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. They play crucial roles in various physiological processes, including cell signaling, migration, and proliferation. The antagonism of specific integrins, such as αvβ6, has been linked to therapeutic strategies for treating fibrotic diseases, cancer, and inflammatory disorders.

Key Findings on this compound

- Integrin Antagonist Activity : Research indicates that this compound exhibits significant antagonist activity against αvβ6 integrins. This activity is believed to inhibit the activation of TGFβ1 and TGFβ3, which are critical in fibrotic processes and cancer progression .

- Therapeutic Potential : The compound's ability to inhibit αvβ6 integrins positions it as a candidate for developing treatments for diseases characterized by excessive fibrosis and inflammation. Studies suggest that such antagonists could be effective in managing conditions like idiopathic pulmonary fibrosis and certain cancers .

Synthesis and Characterization

The synthesis of this compound has been explored through various methodologies. A notable approach involves using ionic liquids as catalysts for the synthesis of naphthyridine derivatives in water, which enhances the environmental sustainability of the process . The compound's structure allows for modifications that can further enhance its biological activity.

In Vivo Studies

A study conducted on 1,8-naphthyridine derivatives demonstrated promising results regarding their antihistaminic activity. The derivatives were tested on guinea pig trachea, revealing a significant bronchorelaxant effect compared to standard antihistamines . This suggests that modifications to the naphthyridine structure can yield compounds with diverse therapeutic activities.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding modes of this compound at the active sites of relevant receptors. These studies indicate favorable interactions with integrin receptors, supporting its role as an antagonist .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Integrin αvβ6 Antagonism | Inhibition of TGFβ activation | Treatment of fibrotic diseases, cancer |

| Antihistaminic Activity | Bronchorelaxation via H1 receptor modulation | Asthma management |

| Molecular Interactions | Binding affinity studies | Drug design optimization |

特性

IUPAC Name |

1,8-naphthyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYNENROUNWMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616451 | |

| Record name | (1,8-Naphthyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125902-27-4 | |

| Record name | 1,8-Naphthyridine-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125902-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,8-Naphthyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。